(R)-3,3,3-Trifluoro-1-phenyl-2-propylamine
Overview
Description
(R)-3,3,3-Trifluoro-1-phenyl-2-propylamine, also known as R-3FPP, is an organofluorine compound that has been widely studied for its potential applications in the fields of chemistry, biology, and medicine. R-3FPP is a derivative of the amino acid phenylalanine and has been used as a reagent for the synthesis of various compounds. It has also been studied for its potential as a drug for treating a number of diseases, including cancer.
Scientific Research Applications
Spectrofluorimetric Analysis
The use of (R)-3,3,3-Trifluoro-1-phenyl-2-propylamine in spectrofluorimetric analysis has been explored. Rodrigues (2012) demonstrated a method for determining fluoxetine, which structurally relates to the compound , in pharmaceuticals using spectrofluorimetry. This method offers linearity, sensitivity, and precision without needing pre-treatment, and is applicable to pharmaceuticals and chitosan solutions (Rodrigues, 2012).
Analytical Chemistry
In analytical chemistry, (R)-3,3,3-Trifluoro-1-phenyl-2-propylamine's derivatives have been synthesized and characterized for their potential use as psychoactive substances. Wallach et al. (2016) focused on the analytical characterizations of these compounds, highlighting their applications in the identification of substances of abuse (Wallach et al., 2016).
Organic Synthesis
The compound plays a role in organic synthesis. For instance, Andersen et al. (2015) found that 3-(dimethylamino)-1-propylamine, a compound related to (R)-3,3,3-Trifluoro-1-phenyl-2-propylamine, effectively removes byproducts in carbohydrate chemistry. This reagent is valuable in deacylation reactions and removing excess reagents like benzoyl chloride (Andersen et al., 2015).
Material Science
In material science, this compound has been investigated for its use in developing optical thermometers. Mara et al. (2021) studied luminescent PMMA films and nanoparticles embedded with Ln3+ complexes. They demonstrated how these materials, incorporating components structurally related to (R)-3,3,3-Trifluoro-1-phenyl-2-propylamine, could be used for sensitive temperature measurements in the physiological range (Mara et al., 2021).
properties
IUPAC Name |
(2R)-1,1,1-trifluoro-3-phenylpropan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h1-5,8H,6,13H2/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYDGOJLGJTVQL-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473084 | |
Record name | MolPort-027-945-983 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3,3,3-Trifluoro-1-phenyl-2-propylamine | |
CAS RN |
763907-26-2 | |
Record name | MolPort-027-945-983 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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